![molecular formula C16H28OSi B15294274 (3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexene ring substituted with a methylene group, a dimethylsilyl group, and a methylethenyl group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methylene group: This step often involves the use of a methylene transfer reagent such as diazomethane.
Addition of the dimethylsilyl group: This can be done using a silylating agent like tert-butyldimethylsilyl chloride in the presence of a base.
Incorporation of the methylethenyl group: This step may involve a cross-coupling reaction using a suitable vinyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Nucleophiles such as alcohols or amines, base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran).
Major Products Formed
Oxidation: Epoxides.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene involves its interaction with specific molecular targets. The dimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The methylethenyl group can undergo polymerization or cross-linking reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-cyclohexene: Lacks the methylethenyl group, resulting in different reactivity.
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylpropyl)-cyclohexene: Contains a longer alkyl chain, affecting its physical properties and reactivity.
Uniqueness
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H28OSi |
|---|---|
Molecular Weight |
264.48 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(Z)-[(4R)-4-prop-1-en-2-ylcyclohex-2-en-1-ylidene]methoxy]silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)15-10-8-14(9-11-15)12-17-18(6,7)16(3,4)5/h8,10,12,15H,1,9,11H2,2-7H3/b14-12+/t15-/m0/s1 |
InChI Key |
IUMGYEZTPIEAOP-ZQHYZAEZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC/C(=C/O[Si](C)(C)C(C)(C)C)/C=C1 |
Canonical SMILES |
CC(=C)C1CCC(=CO[Si](C)(C)C(C)(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


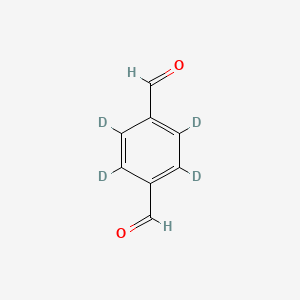
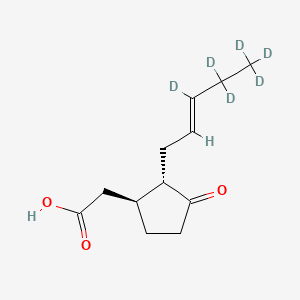


![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)
![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)

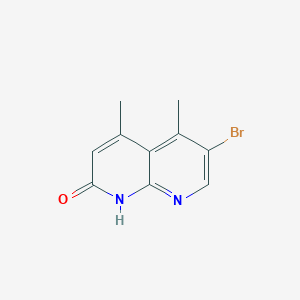
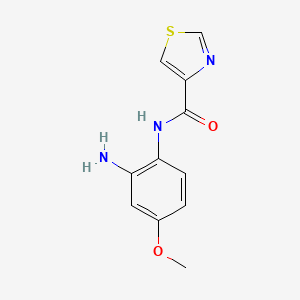
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
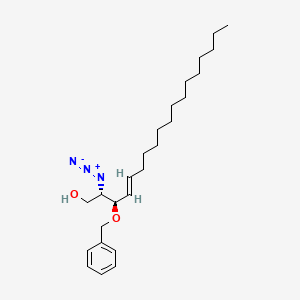
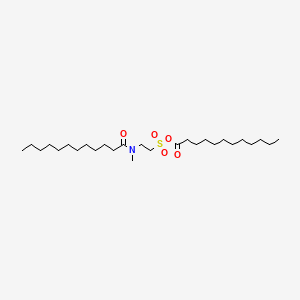
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
